4,4'-(Phenylphosphanediyl)dibenzoic acid

Description

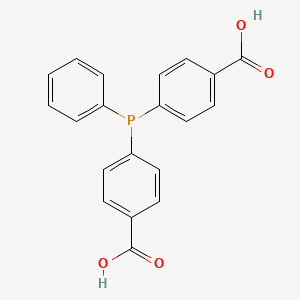

4,4'-(Phenylphosphanediyl)dibenzoic acid is a dicarboxylic acid derivative featuring two benzoic acid groups connected via a phenylphosphanediyl (–P(Ph)–) bridge. This structure positions it as a promising organic linker for constructing metal-organic frameworks (MOFs), where the phosphorus atom may introduce unique coordination behavior, electronic properties, and stability compared to conventional oxygen- or nitrogen-based linkers .

Properties

IUPAC Name |

4-[(4-carboxyphenyl)-phenylphosphanyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15O4P/c21-19(22)14-6-10-17(11-7-14)25(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(23)24/h1-13H,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDDXPPMIJDTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578405 | |

| Record name | 4,4'-(Phenylphosphanediyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22836-25-5 | |

| Record name | 4,4'-(Phenylphosphanediyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylphosphanediyl)dibenzoic acid typically involves the reaction of phenylphosphane with two equivalents of benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Phenylphosphanediyl)dibenzoic acid may involve more scalable methods, such as continuous flow reactors, to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 4,4’-(Phenylphosphanediyl)dibenzoic acid suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylphosphanediyl)dibenzoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The phenylphosphane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4,4’-(Phenylphosphanediyl)dibenzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4’-(Phenylphosphanediyl)dibenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Coordination Behavior

- Phosphorus-Containing Linkers: The phenylphosphanediyl group’s lone pair on phosphorus may facilitate stronger interactions with soft metal nodes (e.g., Pd, Pt) compared to oxygen-based linkers like H₂BPDC, which typically bind to hard acids (e.g., Mg²⁺, Al³⁺) . This could enable MOFs with tailored catalytic sites.

- Acetylene vs. Phosphanediyl : Ethynediyl linkers prioritize rigidity and surface area, whereas phenylphosphanediyl offers chemical versatility for post-synthetic modification .

Gas Adsorption and Selectivity

Thermal and Chemical Stability

- Phosphine oxide linkers (e.g., bis(4-carboxyphenyl)-methyl phosphane oxide) demonstrate exceptional thermal stability (>400°C), while acetylene-based frameworks maintain porosity up to 300°C . The phenylphosphanediyl linker’s stability is untested but hypothesized to exceed purely organic linkers due to robust P–C bonds.

Luminescence and Electronics

- Phenazine-based MOFs exhibit tunable luminescence due to extended conjugation, whereas phosphorus-containing linkers could introduce redox-active or charge-separation properties for photocatalysis .

Biological Activity

4,4'-(Phenylphosphanediyl)dibenzoic acid, a phosphonic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a phosphane linkage between two benzoic acid moieties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Properties : It could exhibit antioxidant activity, reducing oxidative stress in cells.

- Regulation of Gene Expression : Potential modulation of gene expression related to cell growth and differentiation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating moderate antibacterial activity.

Anticancer Activity

Studies have explored the anticancer potential of this compound. A notable study reported that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves:

- Activation of caspase pathways.

- Induction of reactive oxygen species (ROS) production leading to cell death.

Plant Growth Regulation

In agricultural applications, the compound has been investigated for its effects on plant growth. It has been shown to regulate seed germination and lateral branching in crops like tomatoes and wheat. The effective concentration for inhibiting seed germination was found to be as low as 10 µM.

Case Studies

| Study | Findings | Concentration Used |

|---|---|---|

| Antimicrobial Study | Inhibition of bacterial growth | 50 - 200 µg/mL |

| Anticancer Study | Induction of apoptosis in cancer cells | 25 - 100 µM |

| Plant Growth Regulation Study | Suppression of seed germination and lateral branching | 10 - 100 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.